2-O-caffeoylglucaric acid
Description
Contextualization within Natural Product Chemistry and Plant Secondary Metabolism
2-O-caffeoylglucaric acid is a phenolic compound that belongs to the vast and diverse world of natural products. mdpi.com Specifically, it is classified as a hydroxycinnamic acid derivative, a significant group of secondary metabolites in plants. frontiersin.org These metabolites are not essential for the primary functions of growth and development, but they play crucial roles in the plant's interaction with its environment. mdpi.com
The structure of this compound is characterized by a caffeoyl group attached to a glucaric acid backbone through an ester linkage at the 2-position. This unique combination of a phenolic acid (caffeic acid) and a sugar acid (glucaric acid) gives it distinct chemical properties. smolecule.com The presence of multiple hydroxyl groups and two carboxylic acid functionalities makes the molecule highly oxygenated and water-soluble. smolecule.com
In the broader context of plant biochemistry, this compound is part of the phenylpropanoid pathway. frontiersin.org This pathway is responsible for the biosynthesis of a wide array of compounds, including flavonoids, lignins, and other phenolic compounds that are vital for plant defense and signaling. frontiersin.org
Significance and Research Gaps Pertaining to this compound
The significance of this compound stems from its potential biological activities, including antioxidant properties. smolecule.com Like many phenolic compounds, it can scavenge free radicals, which are implicated in oxidative stress. smolecule.com This has led to interest in its potential applications in food science and pharmaceuticals. smolecule.com
Despite its presence in various plant species, there are notable research gaps. While its antioxidant capacity has been noted, a comprehensive understanding of its various biological activities is still developing. smolecule.com Further investigation is needed to fully elucidate its mechanisms of action and its interactions with other biomolecules. smolecule.com For instance, preliminary findings suggest it may interact with enzymes in metabolic pathways, but these interactions require more in-depth study. smolecule.com
Scope and Objectives of Academic Investigations on the Compound
Academic investigations into this compound have several key objectives. A primary goal is the identification and quantification of this compound in various plant sources. mdpi.comfrontiersin.org This involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comfrontiersin.org
Another major focus of research is the elucidation of its biosynthetic pathways. Studies in tomato cotyledons, for example, have identified an enzyme that catalyzes the formation of caffeoylglucaric acid from chlorogenic acid and glucaric acid. oup.com Understanding these enzymatic processes is crucial for comprehending how plants produce this compound. oup.com
Furthermore, researchers are actively exploring the biological effects of this compound. This includes in vitro studies to assess its antioxidant and anti-inflammatory potential. smolecule.com The overarching aim of these investigations is to build a comprehensive profile of this compound, from its chemical structure and natural occurrence to its biochemical synthesis and biological functions.
Detailed Research Findings
Recent studies have provided valuable insights into the occurrence and concentration of this compound in various plants. For example, a study on pumpkin leaves (Cucurbita moschata) identified this compound as one of the phenolic metabolites. frontiersin.org The concentration of this compound in raw pumpkin leaves was found to be 89.5 mg per kg. frontiersin.org Another investigation involving several unexplored Asteraceae species also reported the presence of this compound. mdpi.com
Untargeted metabolomics profiling of oat (Avena sativa L.) and wheat (Triticum aestivum L.) revealed that 2-O-caffeoylglucarate, the deprotonated form of the acid, had a higher abundance in oat samples compared to wheat. frontiersin.org
The enzymatic synthesis of this compound has been a subject of detailed research. In tomato cotyledons, an enzyme has been characterized that facilitates the transfer of a caffeoyl group from chlorogenic acid to glucaric acid, resulting in the formation of this compound. oup.com This enzyme is referred to as chlorogenate: glucarate (B1238325) O-hydroxycinnamoyltransferase. enzyme-database.org
The chemical properties of this compound have also been well-documented. Its molecular formula is C15H16O11, with a molecular weight of approximately 372.28 g/mol . nih.gov The structure contains several chiral centers, leading to the possibility of various stereoisomers. The deprotonated form, 2-O-caffeoylglucarate(2-), is considered the major species at a physiological pH of 7.3. nih.gov
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H16O11 | nih.gov |
| Molecular Weight | 372.28 g/mol | nih.gov |
| IUPAC Name | (2R,3S,4S,5S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxyhexanedioic acid | nih.gov |
| ChEBI ID | CHEBI:17470 | ebi.ac.uk |
Natural Occurrence of this compound
| Plant Species | Part of Plant | Reference |
| Cucurbita moschata (Pumpkin) | Leaves | frontiersin.orgfrontiersin.org |
| Solanum lycopersicum (Tomato) | Cotyledons | oup.com |
| Artemisia jacutica | Herb | mdpi.com |
| Amaranthus tricolor | Not specified | mdpi.com |
| Avena sativa (Oat) | Not specified | frontiersin.org |
| Inula japonica | Leaves | researchgate.net |
| Berberis microphylla (Calafate) | Berries | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O11 |
|---|---|
Molecular Weight |
372.28 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C15H16O11/c16-7-3-1-6(5-8(7)17)2-4-9(18)26-13(15(24)25)11(20)10(19)12(21)14(22)23/h1-5,10-13,16-17,19-21H,(H,22,23)(H,24,25)/b4-2+/t10-,11-,12-,13+/m0/s1 |
InChI Key |
OMIXKOJEIRRAJW-CDEBNWADSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Occurrence, Distribution, and Biological Accumulation
Natural Sources and Phytochemical Profiling
The identification of 2-O-caffeoylglucaric acid has been confirmed in a diverse range of plant species through modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Solanum glaucophyllum : This compound, along with its 5-O-isomer, has been identified in the aqueous leaf extracts of Solanum glaucophyllum. acs.org In a comprehensive analysis of the plant's phenolic compounds, caffeoylglucaric acid was a major hydroxycinnamic-acid conjugate found. acs.org
Berberis thunbergii : The leaves of Berberis thunbergii contain caffeoylglucaric acid isomers, which are among the most abundant phenolic acids in the plant, secondary to caffeoylquinic acids.
Clinacanthus nutans : In an analysis of a 50% ethanolic leaf extract of Clinacanthus nutans (Sabah snake grass), this compound was among the identified metabolites.
Eupatorium perfoliatum : While studies on Eupatorium perfoliatum have isolated several caffeic acid derivatives, the compounds identified were dicaffeoylglucaric acids (e.g., 2,5-dicaffeoylglucaric acid and 3,4-dicaffeoylglucaric acid), which are structurally related but distinct from the mono-substituted this compound.
Gentiana species : A review of the available scientific literature did not yield direct evidence for the presence of this compound in plants of the Gentiana genus. However, related compounds like iridoids and flavonoids are well-documented in these species. dntb.gov.ua
Inula japonica : The leaves of Inula japonica are a source of caffeoylglucaric acids. researchgate.net A study on the related species Ajania pacifica (from the same Asteraceae family) identified 2-O-caffeoyl glucaric acid in its herb. mdpi.com
Avena sativa : Untargeted metabolomics profiling of oat (Avena sativa) stems has identified the presence of 2-O-caffeoylglucarate. frontiersin.org Its abundance was found to be higher in oat samples compared to wheat. frontiersin.org
The compound has also been identified in other plants, as detailed in the table below.
Table 1: Documented Natural Sources of this compound
Plant Species Family Plant Part(s) Reference Solanum glaucophyllum Solanaceae Leaves frontiersin.org Berberis thunbergii Berberidaceae Leaves Clinacanthus nutans Acanthaceae Leaves Avena sativa (Oat) Poaceae Stems dntb.gov.ua Ajania pacifica Asteraceae Herb acs.org Cucurbita moschata (Pumpkin) Cucurbitaceae Leaves Phyllanthus emblica (Amla) Phyllanthaceae Not specified Portulaca oleracea (Purslane) Portulacaceae Not specified frontiersin.org Solanum lycopersicum (Tomato) Solanaceae Cotyledons, Leaves [12, 15]
The concentration of this compound is not uniform throughout a plant or even among individuals of the same species.
Inter-organ Distribution : Studies show clear organ-specific accumulation. In tomato (Solanum lycopersicum), the highest activity of the enzyme responsible for its synthesis and the subsequent accumulation of caffeoylglucarate occurs in the leaves, particularly adult leaves. nih.gov Lower levels are found in flowers, with only trace amounts detected in the root and stem. nih.gov This indicates a primary role for this compound in the photosynthetic and metabolically active tissues of the plant.
Intraspecific Distribution : Significant variations can be observed between different cultivars of the same species. For example, metabolomic studies of oat (Avena sativa) revealed significant differences in the abundance of 2-O-caffeoylglucarate between the 'Dane' and 'Otana' cultivars. frontiersin.org Furthermore, cultivation can impact the concentration of this compound. In a study of Ajania pacifica, the level of 2-O-caffeoyl glucaric acid was 1.10 mg/g in wild samples, but this more than doubled to 2.35 mg/g in two-year cultivated plants. mdpi.com
The production and storage of this compound are dynamic processes influenced by a combination of developmental and environmental cues.
Environmental Conditions : Abiotic stressors can modulate the biosynthesis of caffeoylglucaric acids. In wild tomato (Solanum pennellii), the combination of elevated light intensity and chilling temperatures led to a 6.5-fold induction of a caffeoylglucaric acid isomer, suggesting its role in the plant's response to environmental stress. nih.gov
Developmental Stage : The concentration of these compounds can change as a plant matures. In Ajania pacifica, the content of 2-O-caffeoyl glucaric acid increased significantly from one-year to two-year cultivated plants. mdpi.com In tomato seedlings, the enzyme activity for synthesizing caffeoylglucarate and the compound's accumulation increase as the cotyledons develop. nih.gov
Stress Responses : Biotic and abiotic stresses significantly impact the accumulation of this compound. In oat stems, infestation by the wheat stem sawfly (Cephus cinctus) caused a significant decrease in the relative abundance of 2-O-caffeoylglucarate compared to uninfested control plants, indicating its involvement in the plant's defense response. frontiersin.org Conversely, the application of heat stress through blanching was found to reduce the concentration of this compound in pumpkin leaves from 89.5 mg/kg to 30.6 mg/kg. frontiersin.org Nutrient stress, such as iron deficiency, has also been shown to modulate the levels of caffeoylglucaric acid isomers in Sulla carnosa. mdpi.com Biosynthetically, there is evidence for a precursor-product relationship between chlorogenic acid and caffeoylglucaric acid, with a specific enzyme in tomato cotyledons catalyzing the transfer of the caffeoyl group from chlorogenic acid to glucaric acid. researchgate.net
Chemotaxonomic and Ecological Significance
The presence and distribution patterns of this compound and its derivatives hold significance for both plant classification (chemotaxonomy) and understanding a plant's interaction with its environment (ecology).
Chemotaxonomic Significance : The occurrence of depsides of hydroxycinnamic acids with hexaric acids (like glucaric acid) is considered relatively rare in the plant kingdom. This rarity makes them potentially useful chemotaxonomic markers. For instance, the presence of various dicaffeoylglucaric acid derivatives in Eupatorium perfoliatum was suggested to be useful for the identity control of herbal material from this plant. The discovery of related caffeoyl-D-glucaric acid derivatives (leontopodic acids) in both Leontopodium and the closely related genus Gnaphalium supports the chemotaxonomic linkage within the Gnaphaliinae subtribe of the Asteraceae family. researchgate.net
Ecological Significance : As a secondary metabolite, this compound plays a role in the plant's ecological interactions. Phenolic compounds are crucial for defending against herbivores and pathogens and for protection from abiotic stresses like UV radiation. nih.gov The modulation of 2-O-caffeoylglucarate levels in oats in response to insect infestation is a clear example of its ecological function in plant defense. frontiersin.org The accumulation of caffeoylglucaric acids under conditions of high light and cold stress in tomato species further underscores its role in helping plants adapt to and survive challenging environmental conditions. nih.gov
Table of Mentioned Compounds
Biosynthesis and Metabolic Pathways
Precursor Compounds and Origin
The synthesis of 2-O-caffeoylglucaric acid requires two primary precursor molecules: glucaric acid and an activated form of caffeic acid.
Glucaric Acid : This dicarboxylic sugar acid is an oxidation product of glucose. nih.gov Its availability is a prerequisite for the biosynthesis of this compound.
Caffeic Acid Precursor : The caffeoyl moiety is not directly incorporated from free caffeic acid. Instead, it is transferred from an activated intermediate. In tomato cotyledons, the primary acyl donor is chlorogenic acid (5-O-caffeoylquinic acid). oup.comnih.govoup.com This indicates a direct metabolic link between the biosynthesis of chlorogenic acid and this compound. Chlorogenic acid itself is synthesized from caffeoyl-CoA and quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase. oup.comoup.com
Enzymology of this compound Synthesis
The key enzymatic step in the formation of this compound is the transfer of the caffeoyl group from a donor molecule to glucaric acid. This reaction is catalyzed by a specific class of acyltransferases.
The primary enzyme responsible for the synthesis of this compound in tomato has been identified and characterized as chlorogenate:glucarate (B1238325) O-(hydroxycinnamoyl)transferase (EC 2.3.1.98). qmul.ac.ukwikipedia.orgmicrobialtec.com This enzyme is also referred to by other names such as chlorogenate:glucarate caffeoyltransferase and chlorogenic acid:glucaric acid O-caffeoyltransferase. qmul.ac.ukwikipedia.org
Research on tomato cotyledons led to the purification and characterization of this novel acyltransferase. oup.com The enzyme was found to have a molecular weight of approximately 40,000 Da. oup.com Further investigation into the gene encoding this enzyme, designated SlCGT, revealed that it is a single-copy gene in the tomato genome. nih.gov Unexpectedly, the deduced amino acid sequence identified the protein as a GDSL lipase-like protein, suggesting it evolved from a protein with hydrolytic activity to gain a new function as an acyltransferase in secondary metabolism. nih.gov
The chlorogenate:glucarate O-(hydroxycinnamoyl)transferase exhibits a notable degree of substrate specificity.
Acyl Donor : The enzyme specifically utilizes chlorogenate (5-O-caffeoylquinate) as the acyl donor for the transfer of the caffeoyl group. oup.comnih.gov It does not effectively use other isomers of caffeoylquinic acid, such as the 3-O- or 4-O-isomers, or related p-coumaroyl-quinates. nih.gov While other acyltransferases in plant metabolism use activated thioesters (e.g., caffeoyl-CoA) or glucose esters (e.g., 1-O-caffeoyl-β-glucose) as acyl donors, the tomato enzyme is unique in its preference for chlorogenate. nih.govpnas.org
Acyl Acceptor : The primary acyl acceptor is glucaric acid . qmul.ac.ukwikipedia.orgoup.com The enzyme can also utilize galactaric acid as an acceptor, but with lower efficiency. qmul.ac.ukmicrobialtec.comoup.com Substrate competition experiments have confirmed that a single enzyme is responsible for the formation of both caffeoylglucaric and caffeoylgalactaric acid esters, with a strong preference for glucaric acid. oup.com
The reaction catalyzed by this enzyme is a transesterification: Chlorogenate + Glucarate ⇌ Quinate + 2-O-caffeoylglucarate qmul.ac.ukwikipedia.orgmicrobialtec.com
The enzyme has an optimal pH of 5.7 and a reaction temperature optimum of 38°C. oup.com The apparent Km values were determined to be 0.4 mM for glucaric acid, 1.7 mM for galactaric acid, and 20 mM for chlorogenic acid when either glucaric or galactaric acid was the co-substrate. oup.com
The expression of the gene encoding chlorogenate:glucarate O-(hydroxycinnamoyl)transferase (SlCGT) is developmentally regulated. In tomato seedlings, the highest levels of SlCGT transcript, enzyme activity, and accumulation of 2-O-caffeoylglucarate are found in vegetative green tissues, particularly in developing cotyledons and young leaves. nih.gov There appears to be a sequential activation of the enzymes involved in this pathway, starting with caffeic acid:CoA ligase and caffeoyl-CoA:quinic acid caffeoyltransferase, followed by the key enzyme, chlorogenate:glucarate caffeoyltransferase. oup.com
Immunogold electron microscopy has shown that the SlCGT enzyme is localized in the apoplastic space of tomato leaves, which is the area outside the plasma membrane. nih.gov This localization is consistent with a putative N-terminal signal peptide that directs the enzyme into the secretory pathway. nih.gov
Intermediates and Related Pathway Branches (e.g., relationship with chlorogenic acid)
The biosynthesis of this compound is directly linked to the metabolism of chlorogenic acid. Quantitative analyses in tomato cotyledons have indicated a precursor-product relationship between chlorogenic acid and caffeoylglucaric acid. oup.comnih.govoup.comresearchgate.net
The pathway can be summarized as follows:
Phenylpropanoid Pathway : The synthesis of caffeic acid occurs through the general phenylpropanoid pathway.
Activation of Caffeic Acid : Caffeic acid is activated to caffeoyl-CoA by caffeate:CoA ligase. nih.gov
Chlorogenic Acid Synthesis : Caffeoyl-CoA:quinate caffeoyltransferase (EC 2.3.1.99) catalyzes the esterification of quinic acid with caffeoyl-CoA to produce chlorogenic acid. nih.govgenome.jpenzyme-database.org
Transesterification : Chlorogenate:glucarate O-(hydroxycinnamoyl)transferase then uses the newly synthesized chlorogenic acid as the acyl donor to transfer the caffeoyl group to glucaric acid, forming this compound and releasing quinate. oup.comqmul.ac.ukoup.com
This pathway highlights an interesting metabolic diversion where a stable secondary metabolite, chlorogenic acid, serves as a high-energy acyl donor for the synthesis of another ester, a role more commonly filled by CoA thioesters or glucose esters. pnas.org
Catabolism and Metabolic Fate in Model Biological Systems (e.g., plant senescence, microbial transformations)
Information on the specific catabolism and metabolic fate of this compound is limited. However, some insights can be drawn from related studies.
Plant Defense and Senescence : The accumulation of phenylpropanoid derivatives, including caffeic acid esters, is often associated with plant defense responses and developmental processes like senescence. In a study on oat and wheat infested with wheat stem sawfly, the abundance of 2-O-caffeoylglucarate was found to be lower in infested oat plants compared to uninfested ones, suggesting a potential role in the plant's defense mechanism. frontiersin.org
Hydrolytic Degradation : Like other esters, this compound is susceptible to hydrolysis, which would break the ester bond to yield caffeic acid and glucaric acid. This degradation can occur under certain pH and temperature conditions. mdpi.com
Microbial Transformations : While specific microbial transformations of this compound are not well-documented, it is plausible that soil and gut microbes could hydrolyze the ester linkage, releasing caffeic acid and glucaric acid, which could then be further metabolized.
Advanced Methodologies for Isolation, Identification, and Quantitative Analysis
Structural Elucidation and Isomer Differentiation via Advanced Spectroscopy
Chiroptical Spectroscopy for Stereochemical Assignment
The stereochemical assignment of 2-O-caffeoylglucaric acid and its related derivatives presents considerable challenges. While chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral molecules, their application to caffeoylglucaric acids is not straightforward.
Research on analogous compounds, such as dicaffeoylglucaric acid, has suggested that circular dichroism experiments may not be successful due to the molecule's significant rotational freedom, which complicates the interpretation of spectral data. mdpi.com Furthermore, studies on other polar, methanol-soluble caffeic acid esters have highlighted potential pitfalls in stereochemical analysis. researchgate.net For these types of molecules, a combined approach using both VCD and ECD is often recommended to ensure accuracy. researchgate.netresearchgate.net A critical observation is that isotopic exchange in deuterated solvents, such as methanol-d4, can lead to nearly mirror-image VCD spectra, creating a risk of misassigning the absolute configuration. researchgate.net
Therefore, while chiroptical spectroscopy is a theoretically applicable method, its successful use for the unambiguous stereochemical assignment of this compound requires careful consideration of molecular flexibility and solvent effects, and it is not a routinely established procedure for this specific compound.
Quantitative Analysis in Complex Biological Matrices
The quantification of this compound in complex biological samples, such as plant extracts, relies heavily on advanced liquid chromatography techniques coupled with various detection methods. These approaches allow for the separation of the target analyte from a multitude of other compounds and its subsequent accurate measurement.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. When equipped with a Diode Array Detector (DAD), it allows for the monitoring of chromatograms at multiple wavelengths. Caffeic acid derivatives, including this compound, exhibit a characteristic maximum absorption (λmax) around 325 nm, which is typically used for detection and quantification. mdpi.com
For unequivocal identification, especially in complex matrices, HPLC is coupled with Mass Spectrometry (MS). In this arrangement, the MS detector provides mass-to-charge ratio (m/z) data for the compounds eluting from the HPLC column. Isomers of caffeoylglucaric acid, including the 2-O- form, are frequently identified by their deprotonated molecular ion [M-H]⁻ at m/z 371 in negative ionization mode. nih.gov Further structural confirmation is achieved through tandem MS (MS/MS), which fragments the parent ion. A characteristic fragmentation pattern for caffeoylglucaric acid involves the loss of a caffeoyl group, resulting in a prominent fragment ion at m/z 209 (glucaric acid) and another at m/z 191. nih.gov This technique has been successfully applied to identify and quantify caffeoylglucaric acid isomers in various plant species, including Berberis thunbergii and Berberis iliensis. nih.govnih.gov
Table 1: Examples of HPLC Methods for the Analysis of Caffeoylglucaric Acid and Related Phenolics
| Plant Matrix | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Solanum glaucophyllum | RP-18 (250 x 4.6 mm, 5 µm) | Gradient of water with 0.8 mL/L formic acid (A) and methanol/water (7/3, v/v) with 0.8 mL/L formic acid (B) | DAD (200-600 nm) & MS/MS | acs.org |
| Berberis iliensis | C18 | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) | DAD (254, 280, 320, 365 nm) & Q-TOF-MS | nih.gov |
| Various Fruits | Phenomenex Gemini C18 (250 x 3.0 mm, 5 µm) | Gradient of acetonitrile (A) and water with 0.1% formic acid (B) | DAD (190-400 nm) & ESI-MSn | uma.pt |
| Artemisia frigida | Zorbax RRHD C18 (50 x 2.1 mm, 1.8 µm) | Gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B) | DAD (200-600 nm) & ESI-QQQ-MS | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) and Metabolomics Profiling
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes than traditional HPLC, resulting in significantly higher resolution, improved sensitivity, and faster analysis times. When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, it becomes a powerful platform for untargeted metabolomics profiling. mdpi.com
This approach allows for the comprehensive analysis of all detectable metabolites in a sample, enabling the identification of compounds like this compound and the study of their dynamic changes in response to various stimuli. For instance, a metabolomics study of pumpkin leaves (Cucurbita moschata) using UPLC-QTOF/MS tentatively identified this compound based on its [M-H]⁻ ion at m/z 371.0605 and its characteristic fragment at m/z 209 from the loss of a caffeoyl group. nih.gov This study revealed that the concentration of the compound changed significantly during blanching, highlighting it as a potential marker for processing effects. nih.govresearchgate.net
Similarly, untargeted metabolomics of oat and wheat cultivars revealed that the abundance of 2-O-caffeoylglucarate was significantly higher in oat and was impacted by insect infestation, suggesting its involvement in plant defense pathways. frontiersin.org The high mass accuracy of Q-TOF MS is crucial in these studies for assigning correct elemental formulas to unknown peaks, facilitating their identification. mdpi.comd-nb.info
Table 2: Findings from Metabolomics Studies Involving this compound
| Study Subject | Analytical Platform | Key Finding | Reference |
|---|---|---|---|
| Pumpkin Leaves (Cucurbita moschata) | UPLC-QTOF/MS | This compound was identified as a candidate marker whose concentration was reduced by steam blanching. | nih.govresearchgate.net |
| Oat (Avena sativa) vs. Wheat (Triticum aestivum) | UPLC-MS | Abundance of 2-O-caffeoylglucarate was higher in oat and was significantly lower in oat plants infested with wheat stem sawfly. | frontiersin.org |
| Artemisia absinthium | UPLC-Q-TOF-MS | A chemical profile of 90 compounds was established, including the identification of various caffeoylglucaric acid isomers. | mdpi.com |
| Polyherbal Formulation | LC-Q-TOF-MS | This compound (m/z 371.037) was identified by comparing its mass fragments with reported values. | d-nb.info |
Validation of Analytical Methods for Accuracy and Robustness in Research Contexts
To ensure that quantitative data are reliable and reproducible, the analytical methods used must undergo rigorous validation. While specific, detailed validation reports for this compound are not widely published, the validation principles are well-established for related phenolic compounds and serve as a required standard. mdpi.com Key validation parameters include:
Linearity: This confirms that the method produces results that are directly proportional to the concentration of the analyte within a specific range. It is assessed by preparing a series of standard solutions and constructing a calibration curve. For quantitative analysis of phenolics, a high correlation coefficient (R²) of 0.99 or greater is typically required. nih.govsapub.org
Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by performing recovery experiments, where a known amount of the standard is added to a sample matrix and the percentage recovered is calculated.
Precision: This assesses the degree of agreement among individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses, with values typically needing to be below a few percent. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For related caffeoylquinic acids, reported LOQ values can be in the range of 0.36–2.89 µg/mL. mdpi.com
Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
The validation of these parameters is essential for any research context to ensure that the quantitative findings are accurate and robust.
Mechanistic Investigations of Biological Activities in Experimental Models
In Vitro Studies on Cellular and Subcellular Systems
Molecular Interactions with Enzymes and Receptors (e.g., modulation of metabolic enzymes)
In vitro studies have demonstrated the potential of 2-O-caffeoylglucaric acid and extracts containing this compound to interact with and modulate the activity of various enzymes. An extract of Azara serrata Ruiz & Pav. berries, containing this compound, showed inhibitory activity against several enzymes linked to non-communicable diseases, including acetylcholinesterase, tyrosinase, amylase, lipase, and glucosidase. nih.gov The inhibitory concentrations (IC50) were determined to be 3.92 ± 0.23, 12.24 ± 0.03, 11.12 ± 0.10, 32.43 ± 0.0, and 371.6 ± 0.0 μg/mL, respectively. nih.gov
In another study, extracts from Berberis thunbergii leaves, which also contain isomers of caffeoylglucaric acid, were evaluated for their enzyme inhibitory properties. nih.gov The methanolic extract, in particular, displayed potent inhibition against cholinesterase, amylase, glucosidase, and tyrosinase. nih.gov The presence of caffeoylglucaric acid isomers was confirmed through UPLC-MS/MS analysis. nih.gov
Furthermore, research on the enzymatic synthesis of caffeoylglucaric acid has identified that protein preparations from tomato cotyledons can catalyze its formation using chlorogenic acid as an acyl donor and free glucaric acid as an acceptor molecule. researchgate.net This suggests the involvement of a specific acyltransferase in its biosynthesis. researchgate.netpnas.org
Table 1: Enzyme Inhibitory Activity of Extracts Containing this compound
| Extract Source | Target Enzyme | Inhibitory Activity (IC50 in µg/mL) |
|---|---|---|
| Azara serrata Ruiz & Pav. berries | Acetylcholinesterase | 3.92 ± 0.23 |
| Tyrosinase | 12.24 ± 0.03 | |
| Amylase | 11.12 ± 0.10 | |
| Lipase | 32.43 ± 0.0 | |
| Glucosidase | 371.6 ± 0.0 | |
| Berberis thunbergii leaves (methanolic extract) | Cholinesterase | Potent inhibition |
| Amylase | Potent inhibition | |
| Glucosidase | Potent inhibition | |
| Tyrosinase | Potent inhibition |
Influence on Cellular Signaling Pathways (e.g., MAPK, NF-κB)
The influence of this compound and related phenolic compounds on key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, has been a subject of investigation. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
Studies on phenolic acids, a class of compounds that includes this compound, have shown their potential to modulate the MAPK/NF-κB signaling pathway. researchgate.netsemanticscholar.org For instance, rosmarinic acid, another phenolic compound, has been found to inhibit the activation of ERK, JNK, and p38, which are key components of the MAPK pathway, thereby blocking MAPK/NF-κB signaling and mitigating inflammation in vascular smooth muscle cells. semanticscholar.org While direct evidence for this compound is still emerging, the activities of structurally related compounds suggest a similar potential. researchgate.netsemanticscholar.org
In the context of parasitic plant interactions, the presence of this compound was associated with changes in the MAPK signaling pathway in plants. biorxiv.orgnih.gov Furthermore, studies on caffeoylquinic acids, which are structurally similar to caffeoylglucaric acid, have demonstrated their ability to modulate the MAPK/NF-κB/AP-1 signaling pathway, leading to the inhibition of MMP-1 synthesis in HaCaT cells exposed to UVB. researchgate.net Dicaffeoylquinic acids, in particular, showed a stronger capacity to reduce the phosphorylation of p38, a MAPK cascade member, compared to monocaffeoylquinic acids. researchgate.net
Antioxidant Mechanisms (e.g., radical scavenging capacity, modulation of oxidative stress markers)
This compound has demonstrated significant antioxidant properties in various in vitro assays. mdpi.com Its ability to scavenge free radicals and modulate oxidative stress markers has been a consistent finding across multiple studies.
The antioxidant capacity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. Extracts containing this compound have shown notable radical scavenging activity. mdpi.comfrontiersin.org For example, an extract from Amaranthus tricolor containing this compound exhibited high antioxidant capacity. mdpi.com
Table 2: In Vitro Antioxidant Activity of Extracts Containing this compound
| Plant Source | Assay | Result |
|---|---|---|
| Rondeletia odorata roots | DPPH Radical Scavenging | ROEE fraction showed maximum potential with 197.85 ± 1.42 mg trolox (B1683679) equivalent/g of dry extract |
| ABTS Radical Scavenging | ROEF fraction showed maximum potential with 87.92 ± 1.44 mg trolox equivalent/g of dry extract | |
| Amaranthus caudatus | DPPH Radical Scavenging | EC50 values varied depending on the plant part and growth stage |
| FRAP | Activity varied depending on the plant part and growth stage | |
| Argan Pulp | DPPH Radical Scavenging | High activity observed |
| Lipid Peroxidation Inhibition | High capacity observed |
Modulation of Inflammatory Mediators in Cell Lines
This compound has been implicated in the modulation of inflammatory mediators in various cell line studies, suggesting its potential as an anti-inflammatory agent. mdpi.comd-nb.info While direct studies on the isolated compound are limited, extracts containing this compound have demonstrated significant anti-inflammatory effects.
In a study investigating the nephroprotective effects of Leonotis ocymifolia extract, which contains this compound, molecular docking studies initially showed promising binding of the compound to interleukin-6 (IL-6), a key pro-inflammatory cytokine. frontiersin.orgresearchgate.netnih.gov However, subsequent molecular dynamics simulations indicated that the binding was not stable. frontiersin.orgnih.gov Despite this, the extract as a whole demonstrated anti-inflammatory properties. frontiersin.orgnih.gov
Phenolic acids, as a class of compounds, are known to possess anti-inflammatory properties by modulating various inflammatory pathways. researchgate.netnih.gov They can influence the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process. researchgate.net For instance, caffeic acid, a structural component of this compound, has been shown to modulate the expression of inflammatory mediators like cyclooxygenase and interleukins. nih.gov
The anti-inflammatory activity of plant extracts containing this compound, such as those from argan pulp, has also been reported, with studies showing a decrease in the gene expression of inflammatory markers. ugr.es
Effects on Gene Expression and Protein Synthesis in Cell Cultures
The influence of this compound on gene expression and protein synthesis has been explored in cell culture studies, particularly in the context of its biosynthesis and its effects on cellular processes.
In a study on Vaccinium dunalianum cell suspension cultures, the addition of hydroquinone (B1673460) led to an increase in the synthesis of arbutin (B1665170) and 6′-O-caffeoylarbutin. mdpi.com Integrated metabolomics and transcriptomics analyses revealed that this was accompanied by changes in the expression of numerous genes. mdpi.com Although the study did not directly measure the effect of this compound on gene expression, it highlighted the intricate network of gene regulation involved in the biosynthesis of related compounds. mdpi.com
Furthermore, in a study on tomato plants, short daily UV treatments led to changes in the leaf and root metabolome, including the levels of 2-O-caffeoylglucarate. nih.gov This was associated with a corresponding analysis of gene expression, suggesting a link between environmental stimuli, the production of this compound, and the regulation of specific genes. nih.gov
While direct evidence of this compound's impact on protein synthesis is not extensively documented, its involvement in modulating cellular signaling pathways like MAPK and NF-κB implies a downstream effect on the expression of various proteins involved in inflammation, cell growth, and apoptosis. researchgate.netresearchgate.netsemanticscholar.org
In Vivo Studies in Non-Human Organisms
Studies in non-human organisms have provided insights into the biological activities of this compound, primarily through the administration of plant extracts containing this compound.
In a study investigating the hepatoprotective effects of Gynura procumbens leaf extract in rats with CCl4-induced hepatotoxicity, this compound was identified as one of the phytoconstituents. biorxiv.org The extract demonstrated a significant decline in elevated SGPT levels, indicating a protective effect on the liver. biorxiv.org
Furthermore, research on a plant-based nutraceutical containing this compound, combined with exercise, was shown to revert oxidative status in the plasma and liver of mice with diet-induced obesity. semanticscholar.org The study also observed a decrease in hepatic fat accumulation and modulation of antioxidant enzyme activities. semanticscholar.org Similarly, dietary intake of argan pulp, which also contains this compound, induced hypoglycemic activity and decreased the gene expression of inflammatory markers in a mouse model. ugr.es
Impact on Specific Physiological Processes in Animal Models (e.g., anthelmintic activity, renal function markers in rats)
The biological effects of this compound have been explored in various animal models, with research primarily focusing on its potential anthelmintic and nephroprotective activities. These studies often utilize plant extracts rich in this and other phenolic compounds.
Anthelmintic Activity
Extracts containing this compound have demonstrated potential in combating parasitic worms. For instance, aqueous and hydro-alcoholic extracts from the aerial parts of Leonotis ocymifolia, a plant known to contain this compound, exhibited anthelmintic effects against the eggs and larvae of Haemonchus contortus. nih.gov The mechanism of action for related compounds has been investigated through computational models. A study involving extracts from Lannea kerstingii used in silico docking to show that 2-O-caffeoylglucarate can interact with β-tubulin, a critical protein in the cells of nematodes like Heligmosomoides polygyrus. researchgate.net This interaction is similar to the mechanism of established anthelmintic drugs, suggesting a potential pathway for its worm-killing activity. researchgate.net Furthermore, the growing issue of drug resistance in parasites, such as schistosome strains resistant to praziquantel, has spurred research into new agents. ekb.eg Plant-derived antioxidant compounds are considered promising candidates, and related molecules like caffeoyl glucaric acid dimers, found in Nerium oleander, have shown activity against Schistosoma mansoni. ekb.eg
Renal Function
In studies using rat models, extracts containing this compound have shown promise in protecting kidney function. The administration of cisplatin, a common chemotherapy drug, is known to cause nephrotoxicity by generating oxidative stress. nih.gov An aqueous extract of Leonotis ocymifolia aerial parts was found to mitigate this cisplatin-induced kidney damage in rats. frontiersin.org The protective effect was evidenced by the modulation of several key biomarkers. In the kidneys of rats treated with the extract, there was a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase, as well as the non-enzymatic antioxidant glutathione (B108866) (GSH). frontiersin.org
| Biological Activity | Animal/Experimental Model | Source of Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Anthelmintic | Haemonchus contortus (eggs and larvae) | Leonotis ocymifolia extract | Exhibited inhibitory activity against eggs and larvae. | nih.gov |
| Anthelmintic (In Silico) | Heligmosomoides polygyrus (nematode) | Lannea kerstingii extract | 2-O-caffeoylglucarate showed interaction with the β-tubulin protein target. | researchgate.net |
| Nephroprotection | Cisplatin-induced nephrotoxic rats | Leonotis ocymifolia extract | Mitigated kidney injury by reducing oxidative stress markers (e.g., MDA) and increasing antioxidant enzymes (e.g., SOD, Catalase). | frontiersin.org |
Pharmacokinetic and Metabolic Fate in Animal Models
Direct and detailed pharmacokinetic studies—examining the absorption, distribution, metabolism, and excretion—specifically for this compound in animal models are not extensively documented in the available literature. Research in this area is complicated by analytical challenges, as the structural similarity between isomers like 2-O-, 3-O-, 4-O-, and 5-O-caffeoyl glucaric acid makes them difficult to differentiate and quantify separately in biological matrices. nih.govacs.org
However, insights can be drawn from serum pharmacochemistry studies on complex herbal formulations. Methodologies using high-performance liquid chromatography and mass spectrometry (UPLC-Q-Orbitrap HRMS) have been established to screen for multiple chemical constituents and their absorbed prototypes and metabolites in the blood of rats after oral administration of a medicinal formula. nih.gov Such approaches are crucial for understanding which compounds from an extract enter circulation and could be responsible for systemic biological effects. nih.gov Generally, phenolic compounds like this compound are known to undergo metabolic transformations by both host enzymes and the gut microbiota, which significantly influences their bioavailability and ultimate biological activity. acs.org
Interactions with Host Microbiota in Experimental Systems
The gut microbiota is increasingly recognized as a metabolic organ that plays a critical role in processing dietary polyphenols. acs.org Phenolic compounds that are not absorbed in the small intestine travel to the colon, where they interact with and are metabolized by the resident microbial communities. acs.org This biotransformation can lead to the formation of smaller, more readily absorbable, and potentially more bioactive molecules. acs.org
Role in Plant Defense Mechanisms Against Herbivory or Pathogens
This compound is a secondary metabolite synthesized through the phenylpropanoid pathway, a crucial biochemical route that produces a wide array of compounds involved in plant defense. nih.gov These compounds can act as physical or chemical barriers against pests and pathogens. nih.govresearcherslinks.com
Research has shown that the abundance of this compound in plants changes in response to biotic stress. In a comparative study, the compound was found in higher concentrations in oat (Avena sativa), a plant resistant to the wheat stem sawfly (Cephus cinctus), than in susceptible wheat (Triticum aestivum) cultivars. nih.govresearchgate.net Interestingly, upon infestation by the sawfly larvae, the level of 2-O-caffeoylglucarate significantly decreased in the oat stems. nih.govresearchgate.net This suggests the compound may be actively used or converted into other defense-related molecules as part of the plant's resistance strategy. nih.gov
Similar responses have been observed in other plant interactions. In the parasitic relationship between the hemiparasitic plant Thesium chinense and its host Prunella vulgaris, the concentration of this compound was found to be downregulated in the host plant after the parasitic connection was established. biorxiv.org This modulation indicates its involvement in the host's response to parasitism. biorxiv.org Furthermore, its levels are also affected by symbiotic relationships. In wheat, the concentration of 2-O-caffeoylglucarate was strongly down-accumulated following inoculation with certain species of mycorrhizal fungi, pointing to a role in mediating plant-microbe interactions. unifi.it
| Plant Species | Biotic Stressor | Observed Change in this compound Level | Reference |
|---|---|---|---|
| Oat (Avena sativa) | Infestation by Wheat Stem Sawfly (Cephus cinctus) | Significantly decreased in infested plants compared to controls. | nih.govresearchgate.net |
| Prunella vulgaris (Host Plant) | Parasitism by Thesium chinense | Downregulated in the host after establishment of parasitism. | biorxiv.org |
| Wheat (Triticum turgidum) | Inoculation with Mycorrhizal Fungi | Strongly down-accumulated after treatment with specific fungi. | unifi.it |
Structure Activity Relationship Sar Studies and Synthetic Derivatives
Design and Synthesis of 2-O-Caffeoylglucaric Acid Analogs and Derivatives for Research Purposes
The synthesis of this compound and its derivatives for research is a complex process that necessitates precise control over chemical reactions to achieve the desired structure. Both chemical and enzymatic methods have been developed to produce these compounds.
Chemical Synthesis: Chemical synthesis typically involves the regioselective acylation of glucaric acid. To ensure the caffeoyl group attaches specifically at the 2-position, the other hydroxyl groups must be protected. A common strategy employs benzyl (B1604629) ethers to mask the hydroxyl groups at the 1, 3, 4, and 6 positions of the glucaric acid molecule. The protected glucaric acid is then reacted with a caffeic acid derivative under anhydrous conditions. The final step involves the removal of the benzyl protecting groups through catalytic hydrogenation, often using palladium on carbon (Pd/C), to yield the final product, this compound. The choice of protecting groups is crucial as it significantly affects the reaction's efficiency and the complexity of the purification process.
Another approach involves coupling activated cinnamic acids (like diallyl-caffeic acid chloride) with protected glucose derivatives (like 2,3,4,6-tetra-O-benzylglucopyranose), followed by deprotection steps to yield caffeoyl glucosides, a related class of compounds. acs.org
Enzymatic Synthesis: Enzymatic synthesis offers a more specific and often environmentally benign alternative to chemical methods. Studies have identified enzymes in plants, such as tomato cotyledons, that can catalyze the transfer of caffeic acid from chlorogenic acid directly to glucaric acid, forming this compound. smolecule.commdpi.compnas.org This biochemical pathway highlights the natural origin of the compound and provides a basis for biocatalytic production methods. mdpi.com
Researchers have synthesized a variety of analogs to probe the SAR, including:
Positional Isomers: Compounds where the caffeoyl group is attached to other positions of the glucaric acid (e.g., 3-O-, 4-O-, or 5-O-caffeoylglucaric acid). mdpi.comresearchgate.net
Di- and Tri-acyl Derivatives: Molecules with multiple caffeoyl groups attached to the glucaric or altraric acid backbone, such as 3,4-dicaffeoylglucaric acid and 2,5-dicaffeoylglucaric acid. mdpi.comresearchgate.net
Analogs with Modified Acid Moieties: Replacing glucaric acid with other sugar acids like galactaric acid or quinic acid. mdpi.compnas.org
Analogs with Modified Phenolic Moieties: Using other phenolic acids like ferulic acid or p-coumaric acid in place of caffeic acid. mdpi.com
Table 1: Synthetic Strategies for this compound and Analogs
| Synthesis Type | Method | Key Reagents/Enzymes | Target Compound(s) | Reference(s) |
|---|---|---|---|---|
| Chemical | Regioselective Acylation | Benzyl ether (protecting group), Caffeic acid derivatives, Pd/C (catalyst) | This compound | |
| Enzymatic | Transacylation | Specific acyltransferase from tomato cotyledons, Chlorogenic acid, Glucaric acid | This compound | smolecule.commdpi.compnas.org |
| Chemical | Multi-step Synthesis | Diallyl-caffeic acid chloride, Protected glucose derivatives | Caffeoyl glucosides | acs.org |
Comparative Evaluation of Biological Activities of Synthesized Analogs in Experimental Models
The biological activities of synthesized this compound analogs are often compared to the parent compound to understand how structural modifications influence efficacy. These studies have primarily focused on antioxidant and anti-inflammatory activities.
Antioxidant Activity: The antioxidant capacity is a well-studied property of this compound. Comparative studies have shown that its structural integrity is vital for this function. Analogs that lack the 2-O-caffeoyl group exhibit a significant reduction in antioxidant activity, estimated to be between 40% and 60% lower. This underscores the critical role of the specific esterification at the 2-position. In studies on pumpkin leaves, this compound was identified as a key marker associated with increased antioxidant capacity following certain processing methods like steam blanching. frontiersin.orgfrontiersin.org Furthermore, other related hexaric acid derivatives, such as those found in edelweiss, also demonstrate potent antioxidative and radical-scavenging properties. mdpi.com Studies on Galinsoga parviflora have isolated various new caffeoyl-glucaric and -altraric acid derivatives, including di- and tri-caffeoylated versions, which all showed inhibitory effects on the production of reactive oxygen species (ROS) in stimulated neutrophils. researchgate.net
Other Biological Activities: The biological evaluation extends beyond antioxidant effects. In a study investigating anthelmintic activity, the dianion form, 2-O-caffeoylglucarate, showed a stronger binding interaction with the β-tubulin receptor in nematodes than the standard drug albendazole (B1665689) in molecular docking simulations. wiley.com Research on dicaffeoyl tartaric acids, which are structurally analogous to dicaffeoylglucaric acids, has revealed potent inhibitory activity against HIV-1 integrase. researchgate.net These findings suggest that the core structure of a diacid esterified with caffeic acid moieties can be adapted to target various biological systems.
Table 2: Comparative Biological Activity of this compound and Analogs
| Compound/Analog | Biological Activity Tested | Experimental Model | Key Finding | Reference(s) |
|---|---|---|---|---|
| This compound | Antioxidant (DPPH assay) | In vitro | IC₅₀ = 18.7 μM | |
| Analogs lacking 2-O-caffeoyl group | Antioxidant | In vitro | 40–60% reduced activity compared to parent compound. | |
| Di- and Tri-caffeoylglucaric/altraric acids | ROS Inhibition | Human neutrophils | All tested derivatives showed inhibitory activity. | researchgate.net |
| 2-O-Caffeoylglucarate (dianion) | Anthelmintic (binding) | In silico (Molecular Docking) | Stronger interaction with β-tubulin receptor than albendazole. | wiley.com |
| Dicaffeoyl-L-tartaric acid | Anti-HIV | In vitro | Potent activity against HIV-1 integrase. | researchgate.net |
Identification of Key Structural Features for Biological Efficacy
SAR studies have pinpointed several molecular features of this compound that are essential for its biological functions.
The Caffeoyl Moiety: The caffeoyl group, with its characteristic 3,4-dihydroxyphenyl (catechol) ring, is fundamental to the compound's antioxidant activity. The two hydroxyl groups on this ring are excellent hydrogen donors, enabling the molecule to effectively scavenge free radicals.
The Ester Linkage at Position 2: The specific attachment of the caffeoyl group at the 2-position of the glucaric acid backbone is not arbitrary. Evidence shows that analogs lacking this specific linkage have significantly diminished activity, highlighting the importance of this regiochemistry for optimal biological function.
Carboxylic Acid Groups: The two carboxylic acid groups on the glucaric acid moiety are crucial. At physiological pH, these groups are typically deprotonated, forming the dianion 2-O-caffeoylglucarate(2-). smolecule.com This ionization state significantly alters the molecule's charge distribution and its ability to form salt bridges and other ionic interactions with biological macromolecules, such as enzymes and receptors. wiley.com
Number of Acyl Groups: The degree of acylation is also a determining factor. The presence of multiple caffeoyl groups, as seen in di- and tri-caffeoyl derivatives, can modulate activity, suggesting that the density of the pharmacophore feature (the catechol ring) can enhance certain biological effects like ROS inhibition. mdpi.comresearchgate.net
Computational Chemistry Approaches to SAR (e.g., molecular docking, QSAR modeling)
Computational chemistry provides powerful tools to explore the SAR of this compound at the molecular level, complementing experimental data.
Molecular Docking: Molecular docking simulations are used to predict how a ligand, such as this compound, binds to the active site of a target protein. Several studies have employed this technique to gain mechanistic insights into the compound's effects.
Anthelmintic Target (β-tubulin): Docking studies of 2-O-caffeoylglucarate against the β-tubulin protein from nematodes predicted a strong binding affinity, even greater than that of the reference drug albendazole. The simulation revealed specific interactions, including a hydrogen bond between the ligand's carbonyl group and the amino acid Ser140, as well as salt bridges with Glu183 and Asp179. wiley.com
Anti-inflammatory Target (IL-6): The interaction of this compound with interleukin-6 (IL-6), a key inflammatory cytokine, has also been modeled. Initial docking showed promising binding modes with key residues in the IL-6 structure. frontiersin.org However, subsequent molecular dynamics (MD) simulations indicated that the compound detached from its initial binding site, suggesting a potentially transient or unstable interaction in that specific pose. frontiersin.org
Other Enzyme Targets: The compound has been docked against other enzymes, such as urease, tyrosinase, and carbonic anhydrase, to explore its potential as an enzyme inhibitor. mdpi.com
These computational approaches are instrumental in identifying potential biological targets, elucidating binding modes, and guiding the design of new, more potent analogs by suggesting specific structural modifications to improve binding affinity and stability.
Table 3: Summary of Molecular Docking Studies for this compound/Analogs
| Ligand | Protein Target | Biological Context | Key Predicted Interactions | Reference(s) |
|---|---|---|---|---|
| 2-O-Caffeoylglucarate | β-tubulin | Anthelmintic | H-bond with Ser140; Salt bridges with Glu183, Asp179. | wiley.com |
| This compound | Interleukin-6 (IL-6) | Anti-inflammatory | Initial binding to key residues, but unstable in MD simulation. | frontiersin.org |
| 2-O-Caffeoylglucarate | Urease, Tyrosinase, Carbonic Anhydrase | Enzyme Inhibition | Binding affinity determined to evaluate inhibitory potential. | mdpi.com |
Stability and Degradation Studies in Research Contexts
Influence of Environmental Factors on Compound Integrity (e.g., temperature, pH, light)
The stability of 2-O-caffeoylglucaric acid is significantly influenced by environmental conditions such as pH and temperature. The ester linkage between the caffeoyl group and the glucaric acid moiety is a primary site for chemical transformation.
pH: The compound is susceptible to hydrolytic degradation in both acidic and alkaline environments. Studies indicate that it is particularly unstable under strongly acidic (pH < 3) or alkaline (pH > 9) conditions. In alkaline conditions, the multiple hydroxyl groups also make the compound prone to oxidation. Conversely, research on similar phenolic esters in plant matrices suggests that a mildly acidic environment may help preserve the molecule's structure. frontiersin.org At physiological pH (around 7.3-7.4), the compound primarily exists as its conjugate base, 2-O-caffeoylglucarate(2-), which involves the deprotonation of its two carboxylic acid groups.
Temperature: Thermal processing can lead to the degradation of this compound. For instance, in studies on pumpkin leaves, the concentration of this compound was observed to decrease significantly after steam blanching, indicating a degree of thermal lability. frontiersin.orgnih.gov The degradation process is accelerated at higher temperatures. mdpi.comresearchgate.net
Light: While specific photostability studies on this compound are not extensively detailed in the reviewed literature, phenolic compounds, in general, can be sensitive to light, which can catalyze oxidative reactions. Therefore, exposure to light is a potential factor in its degradation.
Identification and Characterization of Degradation Products
The degradation of this compound primarily proceeds through two main pathways: hydrolysis and isomerization.
Hydrolysis: The most common degradation pathway is the hydrolytic cleavage of the ester bond. This reaction breaks the compound down into its constituent molecules: caffeic acid and glucaric acid.
Isomerization: In addition to hydrolysis, isomerization can occur, where the caffeoyl group migrates from the 2-position to other hydroxyl positions on the glucaric acid backbone, such as the 3- and 4-positions.
The identification and characterization of these degradation products are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the parent compound from its degradation products, while mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), provides structural confirmation. sepscience.com For this compound, a characteristic [M-H]⁻ molecular ion is observed at an m/z (mass-to-charge ratio) of 371.0605. frontiersin.orgnih.gov The fragmentation patterns in MS/MS spectra are key to identification, revealing the loss of specific chemical moieties. frontiersin.org
| Degradation Product | Degradation Pathway | Analytical Evidence (MS/MS Fragmentation) |
|---|---|---|
| Caffeic Acid | Hydrolysis | Fragment ion corresponding to the loss of the glucaric acid moiety. |
| Glucaric Acid | Hydrolysis | Fragment ion observed at m/z 209, corresponding to the glucaric acid fragment ([M-H-C₉H₇O₃]⁻). frontiersin.orgnih.gov |
| 3-O-caffeoylglucaric acid / 4-O-caffeoylglucaric acid | Isomerization | Detected via UPLC-Q-TOF/MS, showing the same mass as the parent compound but different retention times. |
Degradation Kinetics and Mechanisms in Model Systems
Understanding the kinetics and mechanisms of degradation is essential for predicting the shelf-life and stability of this compound. The primary degradation mechanism is the hydrolysis of the ester linkage, a reaction whose rate is dependent on pH and temperature.
Kinetic studies in model systems have provided quantitative data on its stability. At a physiological pH of 7.4 and a temperature of 25°C, the compound exhibits a defined degradation rate. This information is crucial for handling the compound in experimental settings that mimic biological conditions.
| Kinetic Parameter | Value | Conditions | Source |
|---|---|---|---|
| Half-Life (t½) | 12 days | pH 7.4, 25°C | |
| Activation Energy (Ea) | 45.2 kJ/mol | Calculated via Arrhenius equation |
The activation energy provides insight into the temperature sensitivity of the degradation reaction. A lower activation energy suggests that the rate of degradation will increase more significantly with a smaller increase in temperature.
Implications for Sample Preparation and Storage in Research
The inherent instability of this compound under certain conditions has significant implications for its handling in a research environment. To ensure the integrity of the compound for analytical and biological studies, specific precautions must be taken during sample preparation and storage.
Sample Preparation: Given its thermal lability, prolonged exposure to high temperatures, such as during heat-based extraction or blanching, should be minimized or avoided. nih.gov The pH of solutions used for extraction and analysis should be carefully controlled, ideally maintained near neutral or slightly acidic, to prevent hydrolysis and isomerization. frontiersin.org
Storage: For long-term preservation, specific storage strategies are recommended to inhibit degradation. Lyophilization (freeze-drying) is an effective method for creating a stable solid form. Once prepared, samples should be stored at low temperatures, such as -20°C. To prevent oxidation, which can be catalyzed by air and light, storage under an inert atmosphere, like nitrogen, is also advised. These measures are critical for maintaining the compound's structure and preventing the formation of degradation artifacts that could confound experimental results.
Future Directions and Emerging Research Areas
The study of 2-O-caffeoylglucaric acid, a notable hydroxycinnamic acid derivative found in various plant species, is entering a new phase of detailed investigation. While foundational knowledge about its structure, occurrence, and primary biological activities has been established, researchers are now looking towards more advanced and integrative approaches to fully understand its biochemical significance. The future of research on this compound lies in leveraging cutting-edge technologies and exploring novel biological contexts to unlock its full potential.
Q & A
Q. What are common natural sources of this compound?
- Methodology : Screen plant matrices (e.g., pumpkin leaves, Cucurbita moschata) using metabolomic workflows. Perform LC-MS/MS with targeted ion extraction (m/z 371.037) and validate via spectral libraries (e.g., PubChem, ChEBI) .
- Key Findings : Identified in pumpkin leaves, polyherbal formulations (e.g., Ayush Kwath Churnam), and tomato cotyledons via enzymatic pathways .
Q. How is this compound differentiated from isomers like 2-O-feruloylglucaric acid?
- Methodology : Utilize tandem MS to distinguish substituents. For example, this compound (m/z 371.037) vs. 2-O-feruloyl-D-galactaric acid (m/z 385.0772) based on mass shifts from methyl/methoxy groups .
- Data Interpretation : Retention time shifts (e.g., 8.12 min vs. 9.56 min) and fragmentation patterns (e.g., feruloyl-specific ions) aid differentiation .
Advanced Research Questions
Q. How can enzymatic pathways for this compound biosynthesis be validated?
- Methodology : Isolate enzymes (e.g., hydroxycinnamoyl-CoA: glucaric-acid hydroxycinnamoyltransferase) from plant tissues (e.g., tomato cotyledons). Use radiolabeled precursors (e.g., caffeoyl-CoA) and monitor product formation via LC-MS .
- Key Insight : The enzyme catalyzes transfer of caffeoyl groups to glucaric acid, forming this compound as a major isomer .
Q. What strategies resolve contradictions in quantification across analytical platforms?
- Methodology : Calibrate instruments using certified reference materials. Normalize data against internal standards (e.g., deuterated analogs). Address matrix effects (e.g., ion suppression in ESI) via standard addition .
- Case Study : Blanching treatments in pumpkin leaves caused 3.8-fold variability in this compound levels; orthogonal methods (e.g., NMR) validated LC-MS results .
Q. How does processing (e.g., blanching) affect this compound stability?
- Methodology : Apply multivariate analysis (e.g., PCA) to metabolomic datasets. Monitor degradation products (e.g., free caffeic acid) via time-course LC-MS.
- Findings : Steam blanching reduced this compound by 75% in pumpkin leaves, likely due to thermal hydrolysis .
Q. What role does this compound play in plant-microbe interactions?
- Methodology : Use joint transcriptomic-metabolomic profiling in host-parasite systems (e.g., Thesium chinense and Prunella vulgaris). Correlate gene expression (e.g., phenylpropanoid biosynthesis) with metabolite levels .
- Emerging Insight : Downregulation in infected plants suggests a defensive role against microbial oxidative stress .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
